Garbanzol

Descripción general

Descripción

Garbanzol is a flavanonol, a type of flavonoid, which can be found in the seed of Cicer arietinum (Bengal gram), in the shoot of Phaseolus lunatus (butter bean), and in the root of Pterocarpus marsupium (Bastard teak) . It is known for its significant biological activities, including antioxidant, anti-inflammatory, and antimutagenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Garbanzol can be synthesized through various chemical reactions involving flavanone intermediates. One common method involves the hydroxylation of flavanone at specific positions to yield this compound. The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the correct placement of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the seeds of Cicer arietinum. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Garbanzol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinones.

Reduction: It can be reduced to form dihydroflavonols.

Substitution: Hydroxyl groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydroflavonols

Substitution: Various substituted flavanonols

Aplicaciones Científicas De Investigación

Nutritional and Functional Applications

1. Nutritional Fortification:

Garbanzol is rich in bioactive compounds, making it a valuable addition to food products. Chickpeas are known for their high protein content, dietary fiber, and essential minerals, which contribute to their use as a health-promoting ingredient in various diets .

2. Gluten-Free Baking:

this compound, primarily sourced from garbanzo bean flour, serves as an excellent alternative to traditional wheat flour in gluten-free baking. Its unique properties enhance the nutritional profile and functional characteristics of baked goods. The following table summarizes the usage levels of garbanzo flour in various baked products:

| Baked Goods | Usage Level | Effect on Product |

|---|---|---|

| Wheat Bread | 10% | Improved texture and protein content |

| Layer Cakes | 15-20% | Enhanced moisture retention |

| Sponge Cakes | 15-20% | Increased density and flavor |

| Pizza Dough/Cookies | 10-20% | Better structure and reduced gluten |

Pharmaceutical Applications

1. Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress-related diseases. This property positions this compound as a potential candidate for developing nutraceuticals aimed at preventing chronic diseases .

2. Biosynthesis Studies:

Recent studies have successfully engineered microbial strains, such as Streptomyces albus, to produce this compound through biosynthetic pathways. This method offers a sustainable approach to producing flavonoids at scale without relying on plant extraction methods, which can be inconsistent due to environmental factors .

3. Therapeutic Applications:

this compound has been linked to anti-inflammatory and antiviral activities, making it a subject of interest for pharmaceutical research aimed at developing new therapeutic agents . The exploration of its biosynthetic pathways may lead to enhanced production methods for pharmacologically active compounds.

Case Studies

1. Engineered Production in Microbial Systems:

A study conducted by researchers demonstrated the successful biosynthesis of this compound using Streptomyces albus. The study highlighted the potential for microbial systems to produce flavonoids efficiently, addressing challenges related to traditional extraction methods .

2. Nutritional Impact Studies:

Research indicates that regular consumption of chickpeas and their derivatives, including this compound-rich products, correlates with improved health outcomes such as better weight management and lower cholesterol levels . These findings support the incorporation of this compound into dietary recommendations.

Mecanismo De Acción

Garbanzol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .

Comparación Con Compuestos Similares

Quercetin: Another flavonoid with strong antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Fisetin: Studied for its neuroprotective effects.

Uniqueness of Garbanzol: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Unlike quercetin and kaempferol, this compound has a different set of hydroxyl groups, making it a valuable compound for specific therapeutic applications .

Actividad Biológica

Garbanzol, a flavonoid compound, has garnered attention in recent years due to its potential biological activities. This article delves into the biosynthesis, pharmacological properties, and various applications of this compound, supported by relevant research findings and data tables.

1. Biosynthesis of this compound

This compound is produced through a complex biosynthetic pathway involving several key enzymes. Recent studies have demonstrated the de novo biosynthesis of this compound in Streptomyces albus, which requires the coordinated action of six enzymes:

- Tyrosine ammonia-lyase (TAL)

- p-Coumarate CoA ligase (4CL)

- Chalcone synthase (CHS)

- Chalcone reductase (CHR)

- Chalcone isomerase (CHI)

- Flavanone 3-hydroxylase (F3H)

The production process involves the transformation of precursor compounds into this compound, with significant yields observed during specific growth phases of the bacterial culture. For instance, maximum this compound production was recorded at 96 hours post-inoculation, followed by a decline in yield, indicating possible metabolic shifts or depletion of precursors .

2. Pharmacological Properties

This compound exhibits a range of biological activities that suggest its potential therapeutic applications:

- Antioxidant Activity : Flavonoids are known for their antioxidant properties, and this compound has been shown to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Antimicrobial Properties : Preliminary research has indicated that this compound possesses antimicrobial activity against various pathogens, which could be beneficial in developing new antimicrobial agents .

3. Research Findings and Case Studies

A variety of studies have investigated the effects and mechanisms of action of this compound:

Table 1: Summary of Biological Activities of this compound

Case Study: Antioxidant Activity

In a controlled study, this compound was tested for its antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, highlighting its potential as a natural antioxidant agent .

Case Study: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing chronic inflammatory diseases .

4. Applications and Future Directions

Given its promising biological activities, this compound could have several applications:

- Nutraceuticals : Due to its antioxidant and anti-inflammatory properties, this compound can be incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

- Pharmaceuticals : Further research is warranted to explore this compound's potential as a lead compound for developing new drugs targeting inflammation and microbial infections.

- Cosmetics : Its antioxidant properties make it an attractive ingredient for skincare products aimed at reducing oxidative damage.

Propiedades

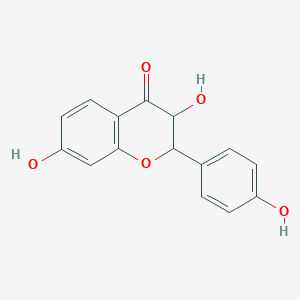

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTGGIJPIYOHGT-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331820 | |

| Record name | Garbanzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1226-22-8 | |

| Record name | Garbanzol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garbanzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garbanzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARBANZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87V438N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 208 °C | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.